molecular formula C6H3FN2O5 B1294825 2,6-Dinitro-4-fluorophenol CAS No. 364-32-9

2,6-Dinitro-4-fluorophenol

Cat. No.: B1294825
CAS No.: 364-32-9
M. Wt: 202.1 g/mol
InChI Key: MDOWEUXXLVBZIU-UHFFFAOYSA-N
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Description

2,6-Dinitro-4-fluorophenol: is an organic compound with the molecular formula C₆H₃FN₂O₅ . It is a yellow crystalline solid that is primarily used in research settings. The compound is known for its unique chemical properties, which make it a subject of interest in various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dinitro-4-fluorophenol typically involves the nitration of 4-fluorophenol. The process includes the following steps:

    Nitration of 4-fluorophenol: This is achieved by reacting 4-fluorophenol with a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 2 and 6 positions on the benzene ring.

    Purification: The resulting product is then purified through recrystallization to obtain pure this compound.

Industrial Production Methods: While the compound is primarily synthesized in research laboratories, industrial production methods would likely involve similar nitration processes but on a larger scale, with enhanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dinitro-4-fluorophenol undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The fluorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. Common nucleophiles include amines and thiols.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon catalyst, and ethanol as a solvent.

    Substitution: Nucleophiles such as amines or thiols, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products:

    Reduction: 4-Fluoro-2,6-diaminophenol.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2,6-Dinitro-4-fluorophenol is utilized in several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, particularly in the context of enzyme inhibition and interaction with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, although it is primarily used for experimental purposes at this stage.

    Industry: It may be used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,6-Dinitro-4-fluorophenol involves its interaction with biological molecules. The nitro groups can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative stress in cells, affecting various cellular pathways and molecular targets.

Comparison with Similar Compounds

    2,4-Dinitrophenol: Known for its use as a metabolic stimulant and its ability to uncouple oxidative phosphorylation.

    2-Fluoro-4,6-dinitrophenol: Similar in structure but with different substitution patterns, leading to distinct chemical properties.

Uniqueness: 2,6-Dinitro-4-fluorophenol is unique due to the presence of both fluorine and nitro groups on the benzene ring, which imparts specific reactivity and properties that are not observed in other similar compounds. This makes it a valuable compound for specialized research applications.

Properties

IUPAC Name

4-fluoro-2,6-dinitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3FN2O5/c7-3-1-4(8(11)12)6(10)5(2-3)9(13)14/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDOWEUXXLVBZIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3FN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00189920
Record name Phenol, 4-fluoro-2,6-dinitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00189920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

364-32-9
Record name Phenol, 4-fluoro-2,6-dinitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000364329
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 364-32-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10258
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenol, 4-fluoro-2,6-dinitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00189920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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